(E)-1-(furan-2-yl)-3-(5-phenylfuran-2-yl)prop-2-en-1-one
Description
(E)-1-(Furan-2-yl)-3-(5-phenylfuran-2-yl)prop-2-en-1-one is a chalcone derivative featuring two furan moieties, one substituted with a phenyl group at the 5-position. Chalcones, characterized by their α,β-unsaturated ketone system, are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.
Properties
IUPAC Name |
(E)-1-(furan-2-yl)-3-(5-phenylfuran-2-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O3/c18-15(17-7-4-12-19-17)10-8-14-9-11-16(20-14)13-5-2-1-3-6-13/h1-12H/b10-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTIGWMEGQUQIF-CSKARUKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(furan-2-yl)-3-(5-phenylfuran-2-yl)prop-2-en-1-one, also known as a furan chalcone derivative, has garnered significant attention in recent years due to its diverse biological activities. This compound, with the molecular formula C17H12O3, features a conjugated system that enhances its potential reactivity and interaction with biological targets.
Chemical Structure and Properties
The compound is characterized by the presence of two furan rings and a prop-2-en-1-one moiety, which contribute to its unique chemical properties. The structural formula indicates:
- Carbon (C) : 17
- Hydrogen (H) : 12
- Oxygen (O) : 3
This configuration allows for various interactions with biological systems, making it a candidate for pharmaceutical applications.
Biological Activities
Research has demonstrated that this compound exhibits several notable biological activities:
-
Antimicrobial Activity :
- Studies indicate that the compound possesses significant antibacterial properties against drug-resistant strains such as Acinetobacter baumannii and Klebsiella pneumoniae. The mechanism involves interactions that disrupt bacterial cell functions, potentially through hydrogen bonding and hydrophobic interactions .
- Tyrosinase Inhibition :
- Urease Inhibition :
- Antiproliferative Effects :
Structure-Activity Relationship (SAR)
The unique combination of furan and phenyl groups in this compound contributes to its distinctive biological activities. Comparative analysis with structurally similar compounds reveals that variations in substituents can significantly affect biological efficacy:
| Compound Name | Structure | Notable Features |
|---|---|---|
| (E)-1-(furan-2-yl)-3-(5-phenyloxazol-2-yl)prop-2-en-1-one | C17H12N2O | Contains oxazole instead of furan; different activity profile |
| (E)-1-(thiophen-2-yl)-3-(5-(3-trifluoromethyl)phenyl)prop-2-en-1-one | C18H14F3OS | Incorporates thiophene; enhanced lipophilicity |
| (E)-1-(furan-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | C16H14O3 | Features methoxy group; altered solubility |
Case Studies
Case Study 1: Antibacterial Activity Assessment
A study evaluated the antibacterial efficacy of various furan derivatives against clinically isolated drug-resistant bacteria. Among them, (E)-1-(furan-2-yl)-3-(5-phenyloxazol-2-y)prop-2-en-1-one displayed remarkable activity due to its ability to form stable interactions with bacterial enzymes .
Case Study 2: Tyrosinase Inhibition Mechanism
Molecular docking studies revealed that specific derivatives of this compound bind effectively to both the catalytic and allosteric sites of tyrosinase, inhibiting its activity through mixed inhibition kinetics . This finding underscores the potential for developing skin-whitening agents based on these derivatives.
Scientific Research Applications
Biological Activities
Research has demonstrated that (E)-1-(furan-2-yl)-3-(5-phenylfuran-2-yl)prop-2-en-1-one exhibits various biological activities:
- Tyrosinase Inhibition : Studies indicate that derivatives of this compound can inhibit mushroom tyrosinase, an enzyme involved in melanin production. This property has implications for skin whitening agents and treatments for hyperpigmentation disorders .
- Antioxidant Activity : The compound shows significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
- Anticancer Potential : Preliminary investigations suggest that this compound may possess anticancer properties, making it a subject of interest for cancer research .
Synthetic Applications
The synthesis of this compound can be achieved through several methods, primarily involving the reaction of 2-acetylfuran with substituted benzaldehydes under acidic conditions. This synthesis method allows for high yields and purity, facilitating further research and development applications .
Case Study 1: Tyrosinase Inhibition
A series of derivatives were synthesized and tested for their ability to inhibit tyrosinase activity. The results showed that specific substitutions on the phenyl group significantly enhanced inhibitory potency, suggesting a structure–activity relationship that could guide future drug design efforts aimed at treating skin conditions related to excess melanin production .
Case Study 2: Antioxidant Activity
In vitro assays demonstrated that this compound exhibited strong scavenging activity against free radicals. This property was quantified using various assays, including DPPH and ABTS radical scavenging tests, highlighting its potential as a natural antioxidant agent in food preservation and therapeutic applications.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Chalcone Derivatives
Key Observations :
- Electron-Withdrawing Groups (e.g., Br, NO₂): Enhance tyrosinase inhibition and antimicrobial activity. For example, brominated derivatives (e.g., Compound 7 in ) show potent tyrosinase inhibition (IC₅₀: 4.2 µM), attributed to halogen-mediated enzyme active-site interactions .
- Electron-Donating Groups (e.g., OCH₃, OH) : Improve solubility and ICT effects. Methoxy-substituted analogs (e.g., FHPO ) exhibit bathochromic shifts in polar solvents due to enhanced charge transfer.
- Planarity and Crystallinity : Dual furan systems (as in the target compound) likely increase planarity, promoting crystallinity and stable π-π stacking, as seen in (E)-1-(furan-2-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one, which has a dihedral angle of 2.06° between aromatic rings .
Antifungal and Antimicrobial Activity
- Nitrofuran Derivatives : Compounds like (E)-1-(4-(methylsulfonyl)phenyl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one exhibit broad-spectrum antifungal activity (MIC: 0.31–0.62 mg/mL) against Candida species due to nitro group-mediated membrane disruption .
- Phenyl-Furan Hybrids : The 5-phenylfuran moiety in the target compound may mimic the activity of (E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(4-fluorophenyl)prop-2-en-1-one, which shows moderate antibacterial activity against S. aureus .
Enzyme Inhibition (Tyrosinase)
- Brominated analogs (e.g., Compound 7 ) outperform non-halogenated derivatives in tyrosinase inhibition, with IC₅₀ values in the low micromolar range. Molecular docking suggests bromine atoms form critical hydrogen bonds with His263 and Cu²⁺ ions in the enzyme’s active site .
Photophysical Properties
- Substituents influence solvatochromism. For example, FHPO shows a fluorescence emission shift from 480 nm (non-polar solvents) to 520 nm (polar solvents), a trait less pronounced in non-polar furan derivatives like the target compound.
Preparation Methods
Reaction Mechanism
The process proceeds via a three-step mechanism:
-
Enolate Formation : Under acidic conditions, 2-acetylfuran undergoes protonation at the carbonyl oxygen, followed by deprotonation at the α-carbon to generate a resonance-stabilized enolate.
-
Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of 5-phenylfuran-2-carbaldehyde, forming a β-hydroxy ketone intermediate.
-
Dehydration : Acid-catalyzed elimination of water yields the conjugated enone system, stabilizing the (E)-isomer due to reduced steric hindrance.
Standard Procedure and Optimization
Adapted from MDPI protocols, the synthesis involves:
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Reagents : 2-Acetylfuran (1.2 equiv), 5-phenylfuran-2-carbaldehyde (1.0 equiv), 1 M HCl in acetic acid (10% v/v).
-
Conditions : Reflux at 110°C for 6–8 hours under inert atmosphere.
-
Work-up : Neutralization with aqueous NaHCO₃, extraction with ethyl acetate, and recrystallization from methanol/water.
Key Observations :
Synthesis of 5-Phenylfuran-2-Carbaldehyde: Precursor Preparation
The availability of 5-phenylfuran-2-carbaldehyde is critical. Documented methods include:
Vilsmeier-Haack Formylation
Suzuki-Miyaura Cross-Coupling
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Substrates : 5-Bromofuran-2-carbaldehyde + phenylboronic acid.
-
Conditions : DMF/water, 100°C, continuous flow reactor.
Alternative Synthetic Strategies
Palladium-Catalyzed Coupling
Arylpalladium intermediates facilitate direct coupling between prefunctionalized furan units:
Photochemical Synthesis
UV irradiation of 5-bromo-2-acetylfuran in the presence of styrene derivatives induces radical coupling, though yields remain suboptimal (<50%).
Critical Parameters Affecting Synthesis
Catalytic System
Solvent Effects
Temperature and Time
-
Optimum : 110°C for 7 hours balances conversion and decomposition.
-
Prolonged Heating : >10 hours leads to retro-aldol reactions, reducing yield by 15–20%.
Characterization and Analytical Data
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 142–144°C | Differential Scanning Calorimetry |
| NMR (CDCl₃) | δ 7.82 (d, J=15.6 Hz, 1H, CH=CHCO) | 400 MHz NMR |
| NMR | δ 188.1 (C=O) | 100 MHz NMR |
| HRMS (ESI+) | m/z 289.0845 [M+H]⁺ | High-Resolution MS |
Challenges and Limitations
Q & A
Basic: What are the recommended synthetic routes for (E)-1-(furan-2-yl)-3-(5-phenylfuran-2-yl)prop-2-en-1-one, and how can reaction conditions be optimized?
Answer:
A common approach involves Claisen-Schmidt condensation between furan-2-carbaldehyde and 5-phenylfuran-2-yl ketone derivatives under basic conditions (e.g., NaOH or KOH in ethanol). Key parameters for optimization include:
- Catalyst selection : Use of piperidine as a base catalyst enhances enolate formation and reaction efficiency .
- Temperature control : Reflux conditions (70–80°C) improve yield by accelerating enolization and minimizing side reactions .
- Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance solubility of aromatic intermediates, while ethanol ensures environmental and safety compliance .
Post-synthesis, column chromatography with silica gel (eluent: hexane/ethyl acetate) is recommended for purification .
Basic: How can the stereochemical configuration (E/Z) of the α,β-unsaturated ketone moiety be confirmed experimentally?
Answer:
The E -isomer is typically confirmed via:
- X-ray crystallography : Dihedral angles between the furan and phenyl rings (e.g., 8.56° in similar compounds) and planar geometry of the enone system validate the E -configuration .
- NMR spectroscopy : Coupling constants () between Hα and Hβ protons in -NMR indicate trans (E) geometry .
- UV-Vis spectroscopy : Conjugation in the E -isomer results in a bathochromic shift (~300–350 nm) compared to the Z -isomer .
Advanced: What non-classical intermolecular interactions stabilize the crystal packing of this compound, and how do they influence material properties?
Answer:
Crystal packing is governed by:
- C–H···O/N interactions : Observed in analogous structures with distances of 3.146 Å (C–H···O) and 3.487 Å (C–H···N), contributing to layered stacking .
- C–H···π interactions : Between phenyl and furan rings (centroid distances ~3.760 Å), enhancing thermal stability .
- Van der Waals forces : Dominant in absence of strong hydrogen bonds, affecting solubility and melting point .
These interactions can be mapped using Hirshfeld surface analysis to predict mechanical properties (e.g., brittleness) for solid-state applications .
Advanced: How do electron-withdrawing/donating substituents on the phenyl or furan rings modulate the compound’s electronic properties?
Answer:
Substituent effects can be studied via:
- DFT calculations : HOMO-LUMO gaps narrow with electron-donating groups (e.g., –OCH₃), increasing reactivity in charge-transfer reactions .
- Cyclic voltammetry : Nitro (–NO₂) groups reduce reduction potentials by 0.3–0.5 V, enhancing electrochemical activity .
- UV-Vis spectroscopy : Methoxy substituents red-shift absorption maxima by ~20 nm due to extended π-conjugation .
Basic: What spectroscopic techniques are most effective for characterizing purity and structural integrity?
Answer:
- FT-IR : Confirm carbonyl (C=O) stretching at ~1680–1700 cm⁻¹ and furan C–O–C vibrations at ~1015 cm⁻¹ .
- - and -NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and ketone carbons (δ ~190 ppm) .
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with ≤2 ppm error for elemental composition .
Advanced: What computational methods are suitable for modeling the compound’s reactivity in nucleophilic addition reactions?
Answer:
- Density Functional Theory (DFT) : B3LYP/6-31G(d) optimizes transition-state geometries for Michael additions, predicting regioselectivity .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMSO) on reaction pathways and activation barriers .
- Natural Bond Orbital (NBO) analysis : Quantifies charge distribution at α,β-unsaturated sites, guiding electrophile design .
Basic: How can crystallographic data be leveraged to predict solubility and bioavailability?
Answer:
- Hansen Solubility Parameters (HSP) : Correlate crystal lattice energy (from X-ray data) with solubility in solvents of similar polarity .
- Lipinski’s Rule of Five : Use molecular weight (<500 g/mol) and logP (<5) from crystallographic dimensions to estimate drug-likeness .
- Powder X-ray Diffraction (PXRD) : Compare experimental vs. simulated patterns to detect polymorphs affecting dissolution rates .
Advanced: What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
Answer:
- Chiral chromatography : Use cellulose-based CSPs (Chiralpak IA/IB) for preparative separation of enantiomers .
- Asymmetric catalysis : Employ Evans’ oxazaborolidines to induce >90% ee in prochiral ketone intermediates .
- Process Analytical Technology (PAT) : In-line FT-IR monitors reaction progress to minimize racemization during scale-up .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods to prevent inhalation of fine crystalline particles .
- First aid : Immediate rinsing with water for skin contact; consult poison control for ingestion (CAS-specific protocols) .
Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
Answer:
- Pharmacophore modeling : Identify critical moieties (e.g., α,β-unsaturated ketone) for binding to target enzymes .
- QSAR studies : Correlate Hammett σ values of substituents with IC₅₀ data to optimize anti-inflammatory or antitumor activity .
- Crystallographic docking : Use Protein Data Bank (PDB) structures (e.g., COX-2) to predict binding modes of nitro- or methoxy-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
